Cas no 927870-60-8 (Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)-)

Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)-, is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl group at adjacent positions. Its stereochemistry (1R,3S,4R) ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances stability during synthetic manipulations, while the hydroxyl and carboxylic acid functionalities provide versatile reactivity for further derivatization. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its rigid cyclopentane scaffold, which can influence conformational properties. Its well-defined structure and functional group compatibility make it a reliable building block in medicinal chemistry and organic synthesis.
Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)- structure
927870-60-8 structure
Product Name:Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)-
CAS No:927870-60-8
MF:C11H19NO5
MW:245.27
CID:5113586
Update Time:2025-11-02

Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)-
    • (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hyd roxycyclopentane-1-carboxylic acid
    • Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m1/s1
    • InChI Key: LUFYOKRQPSBJIS-GJMOJQLCSA-N
    • SMILES: [C@H]1(C(O)=O)C[C@@H](O)[C@@H](NC(OC(C)(C)C)=O)C1

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Additional information on Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)-

In-Depth Analysis of Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)- (CAS No. 927870-60-8)

The compound Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, (1R,3S,4R)- (CAS No. 927870-60-8) is a highly specialized chiral intermediate with significant applications in pharmaceutical synthesis and fine chemical industries. Its unique stereochemistry and functional groups make it a valuable building block for the development of bioactive molecules. Researchers and manufacturers are increasingly interested in this compound due to its role in asymmetric synthesis and drug discovery, aligning with current trends in precision medicine and green chemistry.

Chemically, this compound features a cyclopentane backbone substituted with a carboxylic acid group, a hydroxy group, and a tert-butoxycarbonyl (Boc)-protected amino group. The stereocenters at positions 1, 3, and 4 (denoted as 1R,3S,4R) are critical for its biological activity and synthetic utility. The Boc group enhances stability during synthetic manipulations, making it a preferred choice for multi-step organic reactions. Recent studies highlight its potential in synthesizing peptide mimetics and enzyme inhibitors, addressing growing demand in targeted therapies.

From an applications perspective, CAS 927870-60-8 is widely utilized in the preparation of protease inhibitors and GPCR modulators, particularly in antiviral and anticancer drug development. Its structural resemblance to natural proline derivatives allows for mimicry of peptide turn structures, a hot topic in biologics research. Industry reports indicate rising procurement of this compound by CDMOs (Contract Development and Manufacturing Organizations) for preclinical candidates, reflecting broader market shifts toward small molecule therapeutics.

The synthesis of 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxycyclopentanecarboxylic acid typically involves enantioselective catalysis or chiral pool strategies, with recent innovations focusing on continuous flow chemistry to improve efficiency. Analytical characterization via HPLC, NMR, and mass spectrometry confirms its high purity (>98%), meeting stringent requirements for GMP-grade intermediates. These advancements respond to frequent search queries about "chiral compound purification" and "scalable synthesis of Boc-protected amino acids."

Market dynamics show increased interest in 927870-60-8 from Asia-Pacific regions, driven by expanding generic drug and biosimilar markets. Regulatory filings referencing this compound have surged since 2020, coinciding with pandemic-related investments in antiviral research. Suppliers now emphasize stable isotope-labeled versions (13C, 15N) to support metabolism studies, addressing another trending search topic in pharmacokinetics.

Environmental and handling considerations for this compound align with standard laboratory protocols for non-hazardous organic intermediates. Its low ecotoxicity profile makes it suitable for green chemistry initiatives, a key focus area in 2024 industry reports. Storage recommendations (-20°C under nitrogen) and compatibility data are frequently requested by purchasers, highlighting the need for detailed technical documentation.

Future prospects for (1R,3S,4R)-3-(Boc-amino)-4-hydroxycyclopentanecarboxylic acid include potential applications in mRNA vaccine adjuvants and ADC (Antibody-Drug Conjugate) linkers, areas generating substantial online search traffic. Patent analyses reveal growing IP activity around derivatives of this scaffold, particularly for neurodegenerative disease targets. As synthetic methodologies evolve, cost-effective production routes may further democratize access to this versatile chiral synthon.

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